

# Preclinical Characterization of KRAS G12C Inhibitor 38 (AMG 510)

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 38

Cat. No.: B12424091

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This technical guide provides a comprehensive overview of the preclinical characterization of the KRAS G12C inhibitor, compound (R)-38, also known as AMG 510 (Sotorasib). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecule's mechanism of action, potency, pharmacokinetics, and in vivo efficacy.

## In Vitro Characterization

Compound (R)-38 is a potent and selective covalent inhibitor of KRAS G12C. It targets the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.<sup>[1][2]</sup> This prevents downstream signaling through the MAPK pathway, thereby inhibiting tumor cell proliferation.<sup>[3][4]</sup>

## Quantitative In Vitro Data

The following table summarizes the key in vitro parameters for compound (R)-38.

Parameter	Value	Species/System	Reference
Atropisomer Interconversion Barrier ( $\Delta G^\ddagger$ , kcal/mol)	>31	-	[1]
kinact/KI (M-1s-1)	9900 $\pm$ 1800	Mass Spectrometry	[1]
5 mM GSH t1/2 (min)	200	pH 7.4 Aqueous Phosphate Buffer	[1]
Plasma Protein Binding (fu)			
Mouse	0.06	0.25 $\mu$ M, UC	[1]
Rat	0.05	0.25 $\mu$ M, UC	[1]
Dog	0.17	0.25 $\mu$ M, UC	[1]
Human	0.09	0.25 $\mu$ M, UC	[1]

fu: fraction unbound; UC: ultracentrifugation; GSH: Glutathione

## Experimental Protocols

**1.2.1. Determination of Atropisomer Interconversion Barrier:** The rotational stability of the atropisomers was assessed using nuclear magnetic resonance (NMR). Kinetic data from NMR experiments were used to determine the Gibbs free energy of activation ( $\Delta G^\ddagger$ ) for the interconversion.[1]

**1.2.2. Covalent Inactivation Kinetics (kinact/KI):** The second-order rate constant for covalent modification of KRAS G12C was determined using mass spectrometry. The time-course of relative percent bound of the inhibitor was measured at various inhibitor concentrations to calculate kinact/KI.[1]

**1.2.3. Glutathione (GSH) Stability Assay:** The stability of the compound in the presence of a physiological nucleophile was assessed by measuring its half-life (t1/2) in a 5 mM GSH solution

in pH 7.4 aqueous phosphate buffer at 37°C. The depletion of the parent compound was monitored by mass spectrometry.[1]

1.2.4. Plasma Protein Binding: The fraction of unbound drug in plasma from different species was determined at a concentration of 0.25 µM using ultracentrifugation.[1]

## Pharmacokinetic Characterization

Pharmacokinetic studies were conducted in multiple species to evaluate the oral bioavailability and other key parameters of compound (R)-38.

### Quantitative Pharmacokinetic Data

Species	Dosing	CL (L h <sup>-1</sup> kg <sup>-1</sup> )	Vss (L/kg)	t1/2 (h)	F (%)	Reference
Rat	1 mg/kg IV, 10 mg/kg PO	3.4	2.0	0.5	28	[1]
Dog	1 mg/kg IV, 10 mg/kg PO	2.2	0.73	0.4	34	[1]

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability; IV: Intravenous; PO: Oral

## Experimental Protocols

2.2.1. In Vivo Pharmacokinetic Studies: Compound (R)-38 was administered to Sprague-Dawley rats and Beagle dogs via both intravenous and oral routes. For rats, the intravenous vehicle was DMSO, and the oral vehicle was 1% Tween 80, 2% HPMC in water. For dogs, the intravenous vehicle was 10% DMAC, 10% EtOH, 30% propylene glycol in water, and the oral vehicle was 1% Tween 80, 2% HPMC in water. Plasma concentrations of the compound were measured at various time points to determine the pharmacokinetic parameters.[1]

## In Vivo Efficacy

The anti-tumor activity of compound (R)-38 was evaluated in a xenograft model of human pancreatic cancer.

## Quantitative In Vivo Efficacy Data

Model	Treatment	Outcome	p-value	Reference
MIA PaCa-2 T2 Xenograft	(R)-38 (Oral, QD)	Dose-dependent tumor regression	< 0.0001	[5]

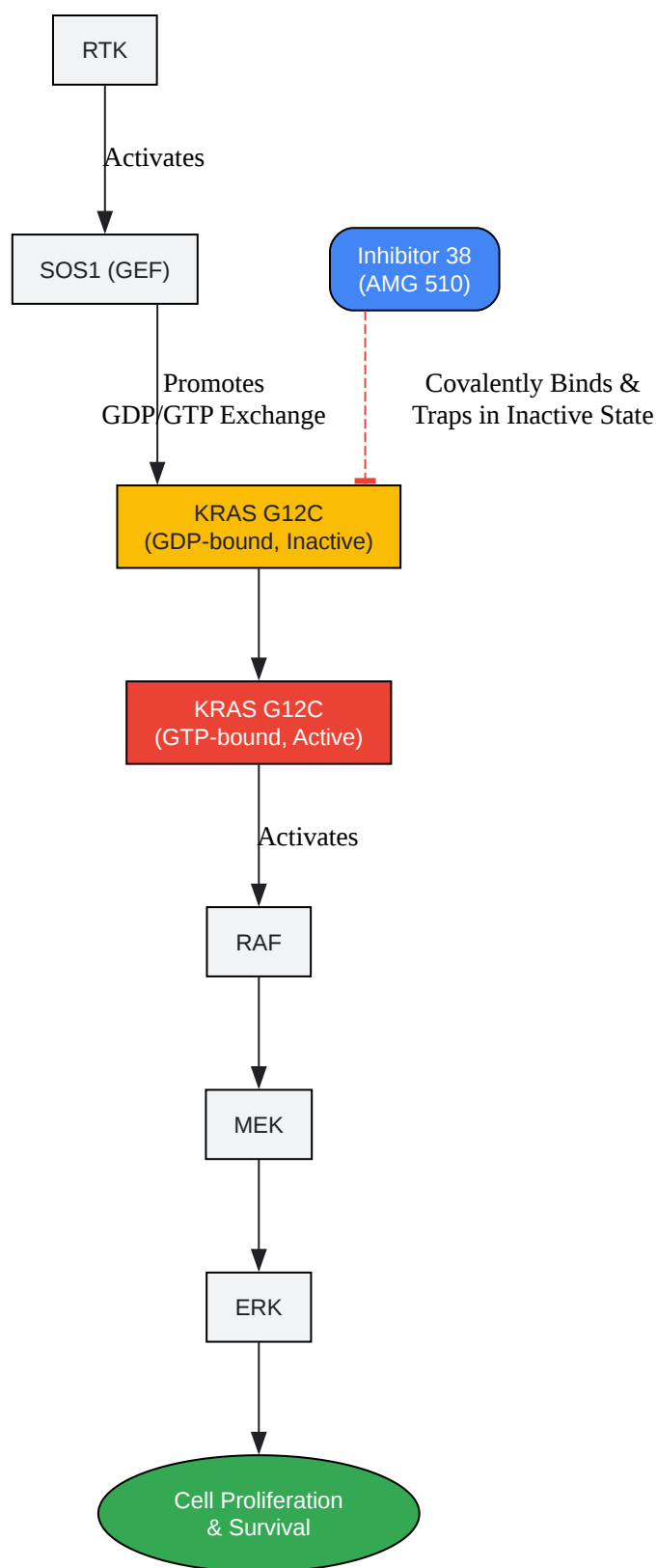
QD: Once daily

## Experimental Protocols

3.2.1. Xenograft Tumor Model: MIA PaCa-2 T2 human pancreatic tumor xenografts were established in nude mice. Once the tumors reached a certain volume, the mice were treated with compound (R)-38 orally once daily. Tumor volumes were measured over time to assess the anti-tumor efficacy. Statistical analysis was performed using Dunnett's post-hoc analysis and paired T-tests.[5]

## Signaling Pathways and Experimental Workflows

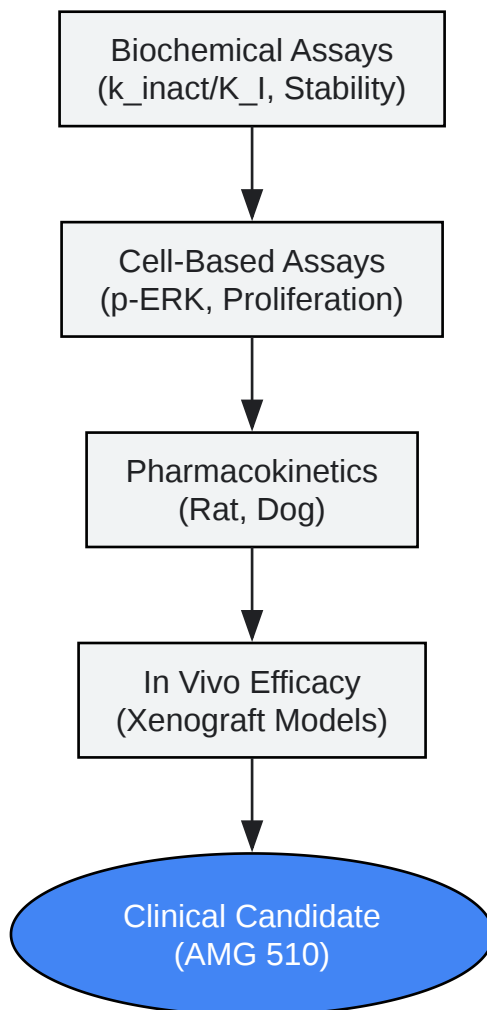
### KRAS G12C Signaling Pathway and Inhibition



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Caption: Mechanism of KRAS G12C signaling and inhibition by Compound 38.

## Preclinical Characterization Workflow



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Caption: General workflow for preclinical characterization of a covalent inhibitor.

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